Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C17H14N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate can be synthesized through a multicomponent 1,3-dipolar cycloaddition reaction. This method involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cycloaddition.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
- Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate
- Ethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1-carboxylate
- Ethyl 3-(2,4-dichlorobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific cyano and methyl groups, which may confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-3-21-17(20)15-11(2)14(10-18)16-13-7-5-4-6-12(13)8-9-19(15)16/h4-9H,3H2,1-2H3 |
InChI Key |
KTMRRWGCJVLRDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.